

Infrared (IR) spectroscopy of 1-Phenyl-2-butyne-1-ol

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Compound of Interest

Compound Name: 1-Phenyl-2-butyne-1-ol

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of **1-Phenyl-2-butyne-1-ol**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of **1-Phenyl-2-butyne-1-ol**, a bifunctional organic molecule featuring a phenyl group, an internal alkyne, and a secondary alcohol. Understanding the IR spectral characteristics of this compound is crucial for its identification, purity assessment, and elucidation of its involvement in chemical reactions.

Predicted Infrared Spectral Data

The infrared spectrum of **1-Phenyl-2-butyne-1-ol** is characterized by the vibrational frequencies of its constituent functional groups. While a direct experimental spectrum is not readily available in public databases, a highly accurate prediction can be made by analyzing the characteristic absorption bands for each functional group.

The key functional groups and their expected IR absorption ranges are:

- Alcohol (O-H and C-O): The presence of a hydroxyl group gives rise to a strong, broad absorption band for the O-H stretch, typically observed in the 3500-3200 cm^{-1} region due to hydrogen bonding.[1][2] The C-O stretching vibration is expected to appear as a strong band in the 1260-1050 cm^{-1} range.[1][3]

- **Internal Alkyne ($\text{-C}\equiv\text{C-}$):** The carbon-carbon triple bond stretch of an internal alkyne results in a weak to medium absorption band in the $2260\text{-}2100\text{ cm}^{-1}$ region.[4] The intensity of this peak can be variable, and in some cases, it may be very weak.[5]
- **Aromatic Ring (Phenyl Group):** The phenyl group exhibits multiple characteristic bands. These include C-H stretching vibrations for the sp^2 hybridized carbons, which typically appear above 3000 cm^{-1} (around $3100\text{-}3000\text{ cm}^{-1}$).[6][7] In-ring C=C stretching vibrations are expected to produce medium to weak bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.[5] Strong C-H out-of-plane bending bands can also be observed in the $900\text{-}675\text{ cm}^{-1}$ range, which can be indicative of the substitution pattern on the aromatic ring.
- **Aliphatic C-H Bonds:** The molecule also contains sp^3 hybridized carbons. The C-H stretching vibrations from these bonds are expected to appear in the $3000\text{-}2850\text{ cm}^{-1}$ region.[6][7]

Summary of Predicted IR Absorption Data

Wavenumber (cm^{-1})	Functional Group & Vibrational Mode	Expected Intensity
3500-3200	O-H stretch (hydrogen-bonded)	Strong, Broad
3100-3000	Aromatic C-H stretch	Medium to Weak
3000-2850	Aliphatic C-H stretch	Medium
2260-2100	$\text{-C}\equiv\text{C-}$ stretch (internal alkyne)	Weak to Medium
1600-1450	Aromatic C=C stretch (in-ring)	Medium to Weak
1260-1050	C-O stretch	Strong
900-675	Aromatic C-H bend (out-of-plane)	Strong

Experimental Protocol for FT-IR Analysis

This section details a standard methodology for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of **1-Phenyl-2-butyne-1-ol**.

Instrumentation

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Attenuated Total Reflectance (ATR) accessory, or Salt Plates (NaCl or KBr) for liquid film analysis, or KBr pellet press for solid samples.

Sample Preparation

As **1-Phenyl-2-butyne-1-ol** is a solid at room temperature, the following methods are suitable:

2.2.1. Attenuated Total Reflectance (ATR) Method (Preferred)

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **1-Phenyl-2-butyne-1-ol** sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Record the sample spectrum.

2.2.2. KBr Pellet Method

- Grind a small amount (1-2 mg) of **1-Phenyl-2-butyne-1-ol** with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press.
- Apply pressure to form a thin, transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum.

2.2.3. Neat Liquid Film Method (if the compound is melted)

- Place a drop of the molten **1-Phenyl-2-butyn-1-ol** onto a clean salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin liquid film.
- Mount the salt plates in the spectrometer's sample holder.
- Record the spectrum.

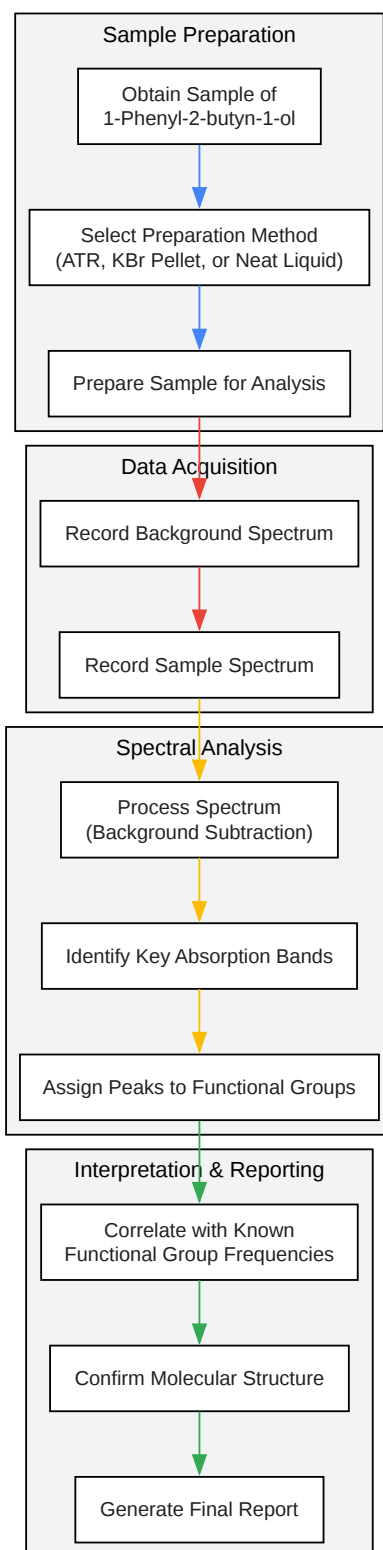
Data Acquisition

- Record the spectrum over a range of 4000 cm^{-1} to 400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Process the spectrum by performing a background subtraction.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of **1-Phenyl-2-butyn-1-ol**, from initial sample handling to final data interpretation and reporting.

Workflow for IR Spectroscopy of 1-Phenyl-2-butyne-1-ol

[Click to download full resolution via product page](#)Caption: Logical workflow for the IR analysis of **1-Phenyl-2-butyne-1-ol**.

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